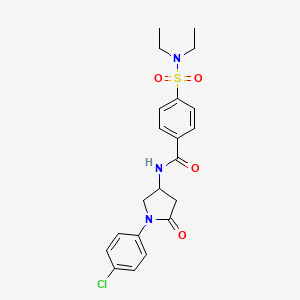
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide, also known as CP-465,022, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and cognitive function.
Mechanism of Action
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and cognitive function. By binding to a specific site on the receptor, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide enhances the receptor's response to glutamate, a neurotransmitter that plays a crucial role in learning and memory.
Biochemical and Physiological Effects
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models of neurological and psychiatric disorders. The compound has also been shown to increase the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide is its specificity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in neurological and psychiatric disorders. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide. One area of interest is the development of more potent and selective mGluR5 modulators that can be used to better understand the role of this receptor in neurological and psychiatric disorders. Another area of interest is the investigation of the compound's potential therapeutic applications in other disorders, such as depression and anxiety. Finally, further research is needed to better understand the mechanisms underlying the compound's effects on synaptic plasticity and cognitive function.
Synthesis Methods
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide involves the condensation of 4-chlorophenylacetic acid with 3-pyrrolidinone, followed by the addition of diethylamine and chlorosulfonyl isocyanate. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product.
Scientific Research Applications
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction. The compound has been shown to enhance cognitive function and improve memory in preclinical models of these disorders.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-3-24(4-2)30(28,29)19-11-5-15(6-12-19)21(27)23-17-13-20(26)25(14-17)18-9-7-16(22)8-10-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBOOBMFHHBWEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-(N,N-diethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


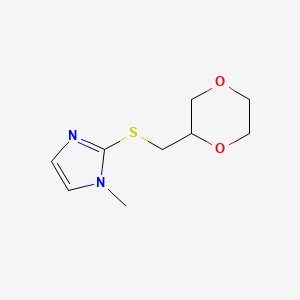
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)
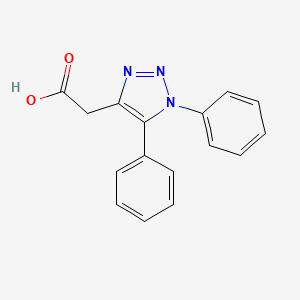

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)

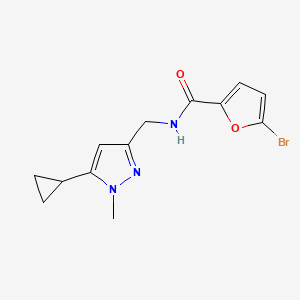


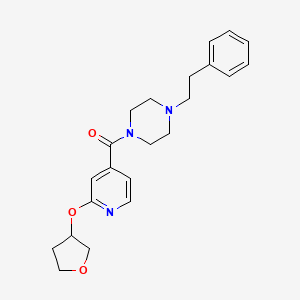
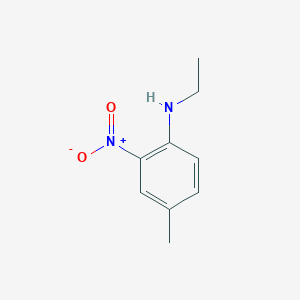
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
